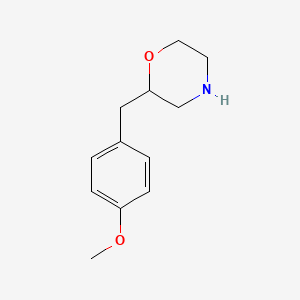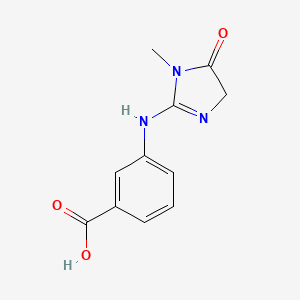
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with an amino group and a trifluoromethyl group, as well as a piperidine ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and an appropriate electrophilic intermediate. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the production of specialty polymers and coatings.
作用機序
The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine ring increases its solubility and bioavailability.
類似化合物との比較
Similar Compounds
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a piperidin-1-yl group.
(2-Amino-4-methylthiazol-5-yl)(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone imparts unique properties such as increased hydrophobicity, thermal stability, and enhanced biological activity. This makes it distinct from other similar compounds and valuable in various applications.
特性
分子式 |
C10H12F3N3OS |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)7-6(18-9(14)15-7)8(17)16-4-2-1-3-5-16/h1-5H2,(H2,14,15) |
InChIキー |
NSXIHFROLIGYBS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(N=C(S2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





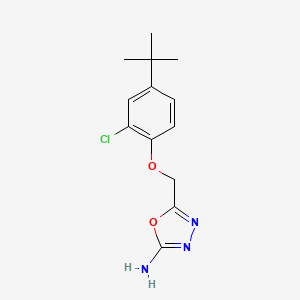
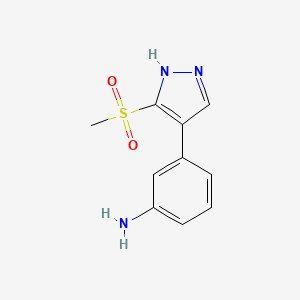

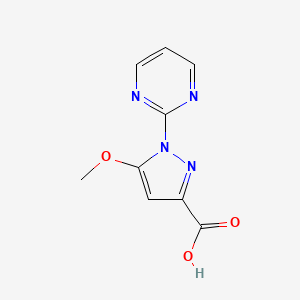

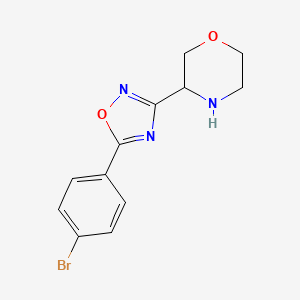
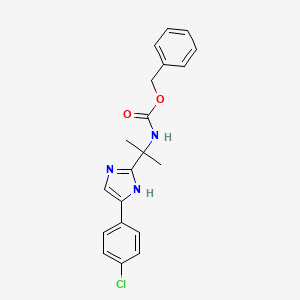

![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
